

Identifying the Cellular Targets of Vorinostat (SAHA): A Technical Guide

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Compound of Interest

Compound Name: *Mmh1-NR*

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Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor.[1][2] It is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[3] The mechanism of action of Vorinostat involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This alteration in protein acetylation plays a crucial role in regulating gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4] This guide provides an in-depth overview of the cellular targets of Vorinostat, methodologies for their identification, and the associated signaling pathways.

Cellular Targets of Vorinostat

Vorinostat is a pan-HDAC inhibitor, meaning it targets multiple HDAC enzymes.[5] It primarily inhibits Class I and Class II HDACs.[3] The inhibitory concentrations (IC50) for various HDACs and its effects on different cell lines are summarized below.

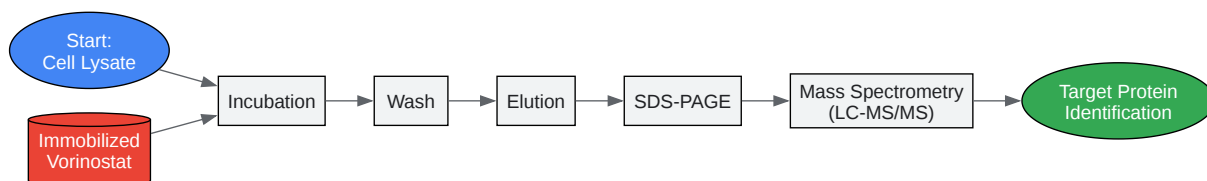
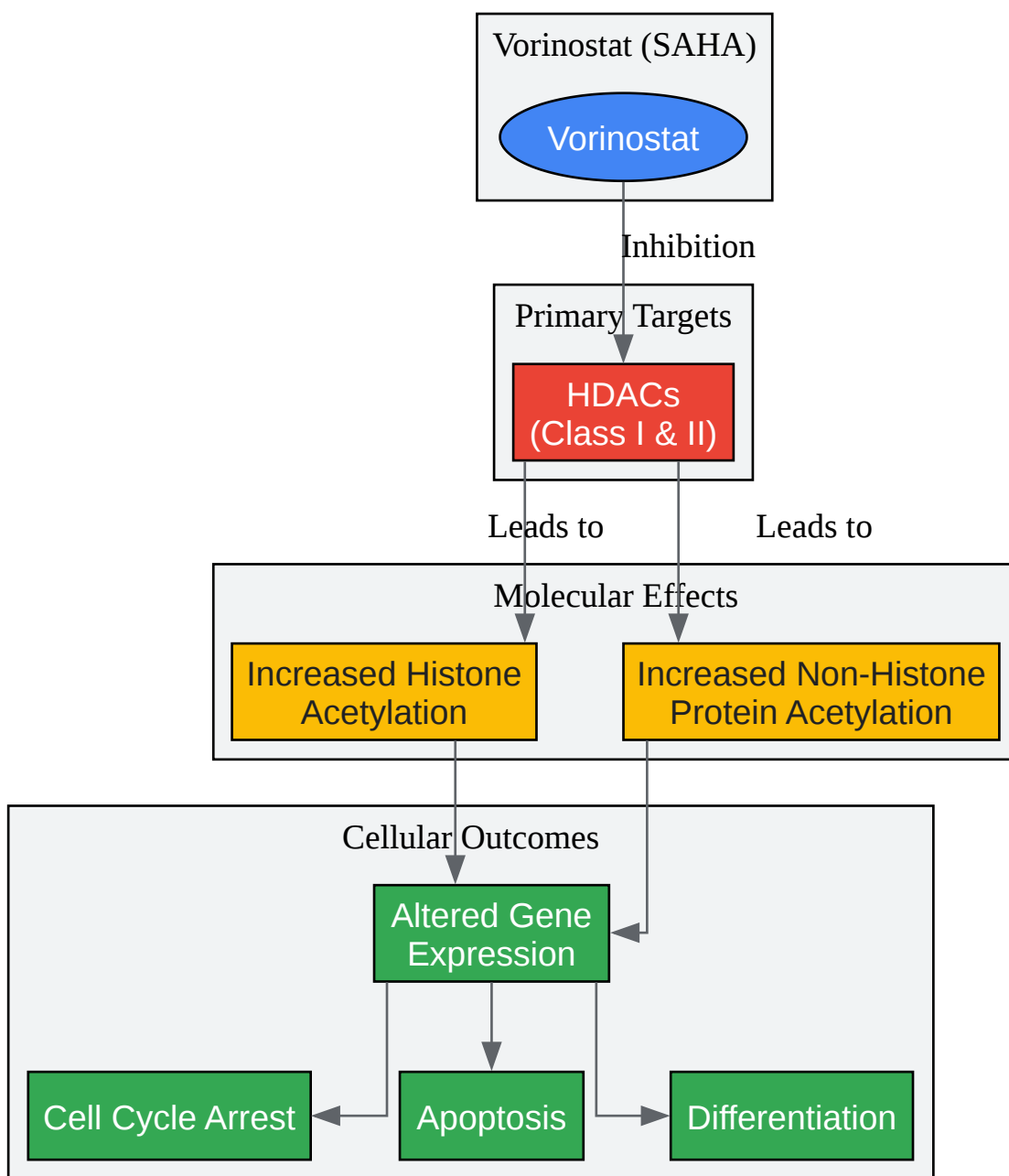
Target Class	Specific Target	IC50 (in vitro)	Cellular Effect	Cell Line(s)	Reference(s)
Class I HDACs	HDAC1	10 nM	Inhibition of deacetylase activity	-	[6]
HDAC2	<86 nM	Inhibition of deacetylase activity	-	[2]	
HDAC3	20 nM	Inhibition of deacetylase activity	-	[6]	
Class II HDACs	HDAC6	<86 nM	Inhibition of deacetylase activity	-	[2]
General HDAC	Cell-free assay	~10 nM	Inhibition of deacetylase activity	-	[6]
Cellular Proliferation	-	0.75 μ M	Inhibition of cell proliferation, G1 and G2-M phase arrest	MCF-7	[6]
-	2.4 μ M	Growth Inhibition	HT1080	[6]	
-	2.5-7.5 μ M	Inhibition of cell growth	LNCaP, PC-3, TSU-Pr1	[6]	
Apoptosis	-	1 μ M (for \geq 8 hours)	Induction of apoptosis	Human multiple myeloma (MM) cells	[6]

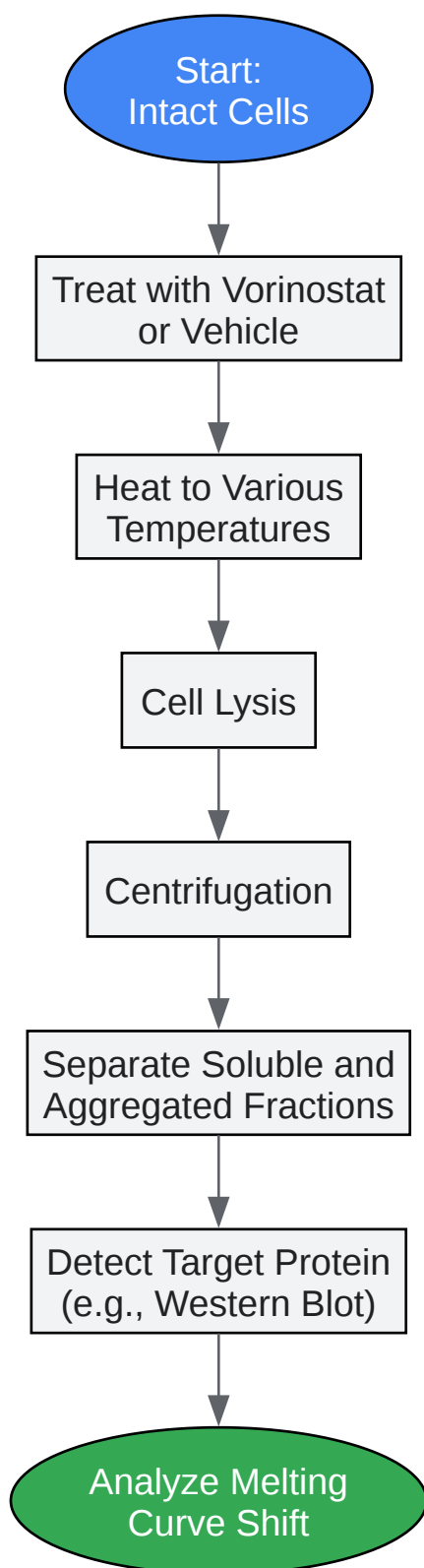
Signaling Pathways Modulated by Vorinostat

Vorinostat's inhibition of HDACs leads to downstream effects on various signaling pathways. By altering the acetylation status of histones and non-histone proteins, Vorinostat can modulate gene expression and protein function, thereby impacting critical cellular processes.[4]

Functional analysis has shown that Vorinostat can modify the T-cell receptor, MAPK, and JAK-STAT signaling pathways.[7] Persistent activation of STAT1, STAT3, and STAT5 has been associated with resistance to SAHA.[8]

Vorinostat's Impact on Cellular Signaling





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